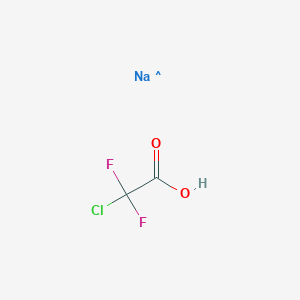

Sodium chlorodifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sodium chlorodifluoroacetate is prepared by neutralizing chlorodifluoroacetic acid with sodium hydroxide. The reaction involves adding a solution of chlorodifluoroacetic acid to a cooled, stirred solution of sodium hydroxide in methanol, keeping the temperature below 40°C. The methanol is then removed under reduced pressure, and the resulting salt is dried .

Industrial Production Methods

In industrial settings, the preparation of chlorodifluoro-acetic acid sodium follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The compound is typically produced in large reactors with precise temperature and pressure controls to optimize the reaction efficiency .

Análisis De Reacciones Químicas

Chlorodifluoroacylation of Indoles

SCDA facilitates the Friedel-Crafts acylation of N-alkylindoles at the 3-position under mild conditions, producing chlorodifluoroketones. This reaction is notable because carboxylate salts typically lack sufficient electrophilicity for Friedel-Crafts acylation.

Mechanism :

-

SCDA undergoes decarboxylation at 90°C to generate difluorocarbene (CF₂).

-

The carbene reacts with another SCDA molecule, forming an activated ester intermediate (8 ) that enables acylation.

-

This self-activation mechanism distinguishes SCDA from other carboxylates (e.g., sodium trifluoroacetate), which cannot produce the active ester .

Reaction Parameters :

| Entry | SCDA Equiv. | Base | Yield of Product (%) |

|---|---|---|---|

| 1 | 2 | CsF | 51 |

| 6 | 5 | – | 95 (81 isolated) |

| 9 | 2 | NEt₃ | 91 |

Key observations:

-

At least 2 equivalents of SCDA are required for efficient acylation.

-

Protonated chlorodifluoroacetic acid (CDA) or trifluoroacetic acid (TFA) shows no reactivity, confirming the necessity of the carboxylate form .

Wittig-like Reactions

SCDA participates in phosphorus-mediated reactions, generating fluorinated ylides:

(C6H5)3P=CF2→CF2ClCO2Na+Aldehyde

These intermediates react with aldehydes to produce fluorinated alkenes, demonstrating SCDA’s utility in constructing fluorinated olefins .

Substrate Scope and Functional Group Tolerance

-

Indole Acylation :

-

O-Nucleophilic Substrates :

Post-Reaction Transformations

Chlorodifluoroacylated products undergo further functionalization:

-

Reformatsky Reaction : Reaction with activated zinc and benzaldehyde yields hydroxyketones (e.g., 12 ) in 79% yield.

-

SNAr Substitution : Treatment with NaSMe replaces chlorine with sulfur, producing thioether derivatives (61% yield) .

Comparative Reactivity

SCDA’s unique reactivity stems from its ability to generate difluorocarbene, unlike other carboxylates such as sodium trifluoroacetate or acetate. Control experiments confirm that these analogs fail to form active esters or acylate indoles .

Aplicaciones Científicas De Investigación

Organic Synthesis

Difluoromethylation Reactions

Sodium chlorodifluoroacetate serves as a key reagent in difluoromethylation reactions, which involve the introduction of a difluoromethyl group (−CF2) into organic molecules. This is particularly valuable for synthesizing compounds with enhanced biological activity. The reagent can be utilized to modify various substrates, including phenols and heteroatoms like nitrogen and sulfur, thereby expanding the scope of functionalized compounds available for research and development .

Mechanism of Action

The mechanism typically involves the thermal decomposition of this compound in the presence of triphenylphosphine, generating difluorocarbene as an active intermediate. This intermediate can then react with various organic substrates to form difluorinated products. The reaction is often carried out in polar aprotic solvents such as diglyme, which facilitate the generation and stabilization of the difluorocarbene species .

Difluorocyclopropanation

This compound is also employed in difluorocyclopropanation reactions. This process involves the formation of cyclopropane rings containing fluorine substituents, which are significant in medicinal chemistry due to their unique properties. The reaction typically proceeds via a Wittig-like mechanism, where this compound reacts with aldehydes in the presence of triphenylphosphine to yield cyclopropane derivatives .

Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound acts as an important intermediate in the synthesis of pharmaceuticals. Its ability to introduce fluorinated groups into drug candidates enhances their metabolic stability and bioactivity. For instance, reactions involving this compound have been reported to yield 1,1-difluoro olefins from aldehydes, which are valuable building blocks in drug development .

Case Studies

Recent studies have demonstrated the utility of this compound in synthesizing novel compounds with potential therapeutic applications. For example:

- Formylation of Propargylic Alcohols : A study highlighted an efficient method for formylating propargylic alcohols using this compound under mild conditions, showcasing its versatility as a reagent in complex organic transformations .

- Safety and Handling : The compound is classified as an irritant and requires careful handling due to its hygroscopic nature. Proper laboratory protocols must be followed to mitigate risks associated with exposure .

Summary Table of Applications

| Application Area | Description | Key Reactions |

|---|---|---|

| Organic Synthesis | Used for difluoromethylation of phenols and heteroatoms | Thermal decomposition with triphenylphosphine |

| Difluorocyclopropanation | Formation of cyclopropane derivatives containing fluorine | Wittig-like reactions with aldehydes |

| Pharmaceutical Intermediate | Acts as a building block for synthesizing bioactive compounds | Reactions yielding 1,1-difluoro olefins |

Mecanismo De Acción

The primary mechanism of action for chlorodifluoro-acetic acid sodium involves the generation of difluorocarbene through decarboxylation. This reactive intermediate can then participate in various organic reactions, such as cyclopropanation and substitution reactions . The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.

Comparación Con Compuestos Similares

Similar Compounds

Chlorodifluoroacetic Acid: The parent compound of chlorodifluoro-acetic acid sodium, used similarly in organic synthesis.

Difluoroacetic Acid: Another fluorinated acetic acid derivative with similar applications.

Uniqueness

Sodium chlorodifluoroacetate is unique due to its ability to generate difluorocarbene, a highly reactive intermediate useful in various organic synthesis reactions. Its stability as a solid salt makes it easier to handle and store compared to its parent acid .

Propiedades

Fórmula molecular |

C2HClF2NaO2 |

|---|---|

Peso molecular |

153.47 g/mol |

InChI |

InChI=1S/C2HClF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7); |

Clave InChI |

VGDJCNVLJDUYPK-UHFFFAOYSA-N |

SMILES canónico |

C(=O)(C(F)(F)Cl)O.[Na] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.